(1S,2R)-2-((1,3-dioxoisoindolin-2-yl)Methyl)-N,N-diethyl-1-phenylcyclopropanecarboxaMide
CAS No.: 1237261-65-2
Cat. No.: VC17550522
Molecular Formula: C23H24N2O3
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1237261-65-2 |
|---|---|
| Molecular Formula | C23H24N2O3 |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | (1S,2R)-2-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
| Standard InChI | InChI=1S/C23H24N2O3/c1-3-24(4-2)22(28)23(16-10-6-5-7-11-16)14-17(23)15-25-20(26)18-12-8-9-13-19(18)21(25)27/h5-13,17H,3-4,14-15H2,1-2H3/t17-,23+/m0/s1 |
| Standard InChI Key | JOTWZGIFEGRKFM-GAJHUEQPSA-N |
| Isomeric SMILES | CCN(CC)C(=O)[C@]1(C[C@H]1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
| Canonical SMILES | CCN(CC)C(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three critical regions:
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Cyclopropane Core: The strained three-membered ring imposes unique electronic and steric properties, influencing reactivity and conformational stability.
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1,3-Dioxoisoindolinylmethyl Group: This phthalimide-derived substituent introduces electron-withdrawing characteristics and potential for π-π interactions.
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N,N-Diethylcarboxamide and Phenyl Groups: The carboxamide provides hydrogen-bonding capacity, while the phenyl ring enables hydrophobic interactions .
The stereochemistry at positions 1S and 2R is critical for spatial orientation, as evidenced by related cyclopropane derivatives like milnacipran, where stereochemistry dictates receptor binding affinity .
Table 1: Key Physicochemical Properties
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis of this compound likely involves:
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Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition or Simmons-Smith reaction.
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Introduction of the Phthalimide Group: Coupling of 1,3-dioxoisoindoline to the cyclopropane methyl group through nucleophilic substitution or Mitsunobu reaction.
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Carboxamide Installation: Diethylamine incorporation via amidation of a precursor carboxylic acid .
Stereochemical Control
Achieving the (1S,2R) configuration necessitates chiral auxiliaries or asymmetric catalysis. For example, milnacipran’s synthesis uses enantioselective cyclopropanation with transition-metal catalysts, a strategy potentially applicable here .
Functional Derivatives and Analogous Compounds
Milnacipran Hydrochloride: A Structural Analog
Milnacipran ((1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride) shares the cyclopropane-carboxamide backbone but replaces the phthalimide with an aminomethyl group . Key comparisons:
Table 2: Structural and Functional Comparison
| Parameter | Specification | Rationale |
|---|---|---|
| Temperature | 2–8°C | Minimizes thermal degradation |
| Atmosphere | Dry inert gas (N2/Ar) | Prevents oxidation and hydrolysis |
| Light Exposure | Protected from light | Avoids photolytic decomposition |
Future Research Directions
Pharmacological Profiling
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In vitro Screening: Assess binding affinity for monoamine transporters (SERT, NET) given structural parallels to SNRIs .
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Proteolysis-Targeting Chimeras (PROTACs): Explore utility as a cereblon-binding moiety in targeted protein degradation platforms.
Synthetic Optimization
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